Cas no 85806-67-3 (Methyl 2-methyloxazole-4-carboxylate)

Methyl 2-methyloxazole-4-carboxylate is a heterocyclic ester compound featuring an oxazole ring substituted with a methyl group at the 2-position and a carboxylate ester at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its oxazole core is valued for its stability and reactivity, enabling further functionalization. The methyl ester group enhances solubility in organic solvents, facilitating downstream reactions. The compound is typically used in the development of bioactive molecules, where its scaffold contributes to binding affinity and metabolic stability. High purity grades are available for research and industrial applications.
Methyl 2-methyloxazole-4-carboxylate structure
85806-67-3 structure
Product Name:Methyl 2-methyloxazole-4-carboxylate
CAS No:85806-67-3
MF:C6H7NO3
MW:141.124681711197
MDL:MFCD03265460
CID:706799
PubChem ID:329762559
Update Time:2025-05-26

Methyl 2-methyloxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methyloxazole-4-carboxylate
    • 2-methyl-oxazole-4-carboxylic aicd methyl ester
    • 4-Oxazolecarboxylicacid, 2-methyl-, methyl ester
    • methyl 2-methyl-1,3-oxazole-4-carboxylate
    • Methyl-2-methyl oxazole-4-carboxylate
    • METHYL-4-METHYL-3,5-OXAZOLECARBOXYLATE
    • 2-Methyl-oxazole-4-carboxylic acid methyl ester
    • 2-Methyloxazole-4-carboxylic acid methyl ester
    • 2-Methyl-1,3-oxazole-4-carboxylic acid methyl ester
    • 4-OXAZOLECARBOXYLIC ACID, 2-METHYL-, METHYL ESTER
    • 2-Methyl-oxazole-4-carboxylicacidmethylester
    • PubChem11666
    • NBBUIANVONUUEM-UHFFFAOYSA-N
    • methyl 2-methyloxazol-4-caboxylate
    • methyl
    • 2-Methyl-4-oxazolecarboxylic acid methyl ester
    • EN300-76074
    • SY018269
    • AB13936
    • DTXSID80445935
    • Z1184916182
    • AKOS006339865
    • F2167-7118
    • 85806-67-3
    • AC-6350
    • SCHEMBL286492
    • methyl 2-methyloxazol-4-carboxylate
    • CS-W003035
    • AS-19725
    • methyl2-methyloxazole-4-carboxylate
    • J-522051
    • Methyl 2-methyloxazole-4-carboxylate, 97%
    • MFCD03265460
    • MDL: MFCD03265460
    • Inchi: 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
    • InChI Key: NBBUIANVONUUEM-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC(C)=N1)OC

Computed Properties

  • Exact Mass: 141.04300
  • Monoisotopic Mass: 141.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.18
  • Melting Point: 56-60 °C
  • Boiling Point: 191.052°C at 760 mmHg
  • Flash Point: 69.346°C
  • Refractive Index: 1.468
  • PSA: 52.33000
  • LogP: 0.76960

Methyl 2-methyloxazole-4-carboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-52/53
  • Safety Instruction: 26-61
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38; R52/53
  • Storage Condition:Room temperature

Methyl 2-methyloxazole-4-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-methyloxazole-4-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Reference
The oxidation of 2-oxazolines to 1,3-oxazoles
Meyers, A. I.; et al, Tetrahedron Letters, 1994, 35(16), 2481-4

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.2 0 - 5 °C; 5 °C → rt; 18 h, rt
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 30 °C; 2 h, 30 °C; 30 °C → rt
Reference
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Reagents: Methanol ,  Sodium methoxide
1.4 Reagents: Camphorsulfonic acid Solvents: Toluene
Reference
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW 475151
Hermitage, Stephen A.; et al, Organic Process Research & Development, 2001, 5(1), 37-44

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C; 2 h, rt
Reference
Synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists for use in the treatment of drug abuse
Iso, Yasuyoshi; et al, Synthesis, 2006, (2), 243-246

Production Method 5

Reaction Conditions
1.1 Reagents: 2-Chloropyridine N-oxide Catalysts: Silver triflate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Acetonitrile ;  6 h, 80 °C
Reference
Three-Component [2+2+1] Gold(I)-Catalyzed Oxidative Generation of Fully Substituted 1,3-Oxazoles Involving Internal Alkynes
Dubovtsev, Alexey Yu.; et al, Advanced Synthesis & Catalysis, 2019, 361(12), 2926-2935

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
1.2 20 min, -10 °C
1.3 Solvents: Diethyl ether ;  2 h, 0 °C
1.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid Solvents: Acetic acid
Reference
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Production Method 8

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid
Reference
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Bromotrichloromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Reference
Applications of the Achmatowicz Rearrangement in Natural Product Synthesis
Hobson, Stephen, 2010, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Bromotrichloromethane ;  -10 °C; 8 h, -10 °C; -10 °C → rt; 2 h, rt
Reference
The Synthesis of Novel Disorazoles
Schaeckel, Romy; et al, Angewandte Chemie, 2010, 49(9), 1619-1622

Production Method 11

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Triethylamine ;  0 °C; overnight, rt
3.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Production Method 12

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Production Method 13

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Dichloromethane
Reference
Total Synthesis of (-)-Hennoxazole A
Smith, Thomas E.; et al, Journal of Organic Chemistry, 2008, 73(1), 142-150

Production Method 14

Reaction Conditions
1.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  1.5 h, 0 °C
1.2 18 h, rt
1.3 Reagents: Water ;  10 min, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 30 °C
Reference
Towards New Tricyclic Motifs: Intramolecular C-H Arylation as the Key Step in a Formal [3+3] Cyclocondensation Strategy
Vrijdag, Johannes L. ; et al, European Journal of Organic Chemistry, 2017, 2017(11), 1465-1474

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications
Iso, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1080-1100

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 20 - 25 °C
1.2 Reagents: Bromotrichloromethane ;  20 - 25 °C; 25 °C → 7 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  7 °C → 5 °C; 5 h, 0 - 5 °C; 5 °C → 7 °C; 1 h, 3 - 7 °C; 7 °C → 25 °C
Reference
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt; 18 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Bromotrichloromethane ;  1 h, 0 °C; 0 °C → rt; 9 h, rt
Reference
Oxidative Rearrangements of Isobenzofurans: Studies toward the Synthesis of the Ajudazols
Hobson, Stephen J.; et al, Organic Letters, 2008, 10(13), 2813-2816

Production Method 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, rt; 18 h, rt
2.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
2.2 2 h, rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Reference
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Production Method 20

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 45 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt
1.4 Solvents: Water ;  2 - 3 min, rt
1.5 Reagents: Sodium chloride Solvents: Dichloromethane ,  Water ;  pH 7, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
2.2 20 min, -10 °C
2.3 Solvents: Diethyl ether ;  2 h, 0 °C
2.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Reference
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Production Method 21

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid Solvents: Acetic acid
Reference
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Production Method 22

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Production Method 23

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Production Method 24

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
4.1 Reagents: Acetic acid Solvents: Acetic acid
Reference
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Methyl 2-methyloxazole-4-carboxylate Raw materials

Methyl 2-methyloxazole-4-carboxylate Preparation Products

Methyl 2-methyloxazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
Order Number:A10253
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:32
Price ($):550.0
Email:sales@amadischem.com

Additional information on Methyl 2-methyloxazole-4-carboxylate

Methyl 2-Methyloxazole-4-Carboxylate: A Comprehensive Overview

Methyl 2-methyloxazole-4-carboxylate, also known by its CAS number 85806-67-3, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of oxazole derivatives, which are widely recognized for their unique chemical properties and applications in various fields. The molecule consists of a methyl ester group attached to a substituted oxazole ring, making it a valuable intermediate in organic synthesis.

The structure of methyl 2-methyloxazole-4-carboxylate is characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom. The substituents on the ring, particularly the methyl group at position 2 and the carboxylate ester at position 4, play a crucial role in determining its chemical reactivity and physical properties. Recent studies have highlighted the importance of these substituents in modulating the electronic properties of the molecule, which makes it an attractive candidate for various applications.

One of the key areas where methyl 2-methyloxazole-4-carboxylate has shown promise is in pharmaceutical research. The compound serves as an intermediate in the synthesis of bioactive molecules, including antibiotics and anti-inflammatory agents. For instance, researchers have utilized this compound to develop novel analogs with enhanced pharmacokinetic profiles. These advancements underscore its potential as a building block in drug discovery.

In addition to its role in pharmaceuticals, methyl 2-methyloxazole-4-carboxylate has found applications in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has made it a valuable asset in crop protection. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various plant pathogens, making them promising candidates for sustainable agricultural practices.

The synthesis of methyl 2-methyloxazole-4-carboxylate typically involves multi-step reactions, often starting from readily available starting materials such as aldehydes and ketones. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. For example, recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

From an environmental perspective, understanding the fate and transport of methyl 2-methyloxazole-4-carboxylate in natural systems is crucial. Studies have shown that the compound undergoes biodegradation under specific conditions, which is essential for assessing its environmental safety. These findings are particularly relevant for industries involved in large-scale production or application of this compound.

In conclusion, methyl 2-methyloxazole-4-carboxylate (CAS No: 85806-67-3) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent research advancements, highlight its importance as both a synthetic intermediate and a functional material. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an increasingly vital role in modern chemistry.

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Amadis Chemical Company Limited
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
A10253
Purity:99%
Quantity:100g
Price ($):550.0
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